6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-6-9(2-4-12(16)18)15-8-13(19)11-7-10(17)3-5-14(11)21-15/h2-8,17-18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDHOHXRPHWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358634 | |
| Record name | 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63046-11-7 | |
| Record name | 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
This method involves esterification between protected ferulic acid (4-hydroxy-3-methoxycinnamic acid) and esculetin (6,7-dihydroxycoumarin). The hydroxyl groups of both precursors are initially protected using acetyl or benzyl groups to prevent undesired side reactions. Triethylamine serves as a base catalyst in dichloromethane, facilitating the formation of an ester intermediate. Subsequent deprotection with hydrochloric acid regenerates the hydroxyl groups, followed by intramolecular dehydrocyclization to yield the chromone core.
Key steps :
-
Protection of hydroxyl groups using acetic anhydride.
-
Esterification at room temperature for 12–24 hours.
-
Deprotection with 2M HCl under reflux (80°C, 4 hours).
-
Cyclization via dehydration under vacuum.
Optimization and Yield
The reaction achieves a maximum yield of 61% when conducted under nitrogen atmosphere to minimize oxidation. Solvent selection critically impacts efficiency: dichloromethane outperforms tetrahydrofuran (THF) or dimethylformamide (DMF) due to better solubility of intermediates. Impurities, primarily unreacted ferulic acid derivatives, are removed via recrystallization from ethanol-water (3:1 v/v).
Table 1 : Reaction Conditions and Yields for Esterification-Dehydrocyclization
| Parameter | Value |
|---|---|
| Temperature | 25°C (esterification) |
| Reflux Time | 4 hours (deprotection) |
| Solvent System | Dichloromethane/HCl |
| Yield | 61% |
| Purity (HPLC) | >95% |
Alkaline Condensation and Oxidative Heterocyclization
Synthetic Pathway
This two-step protocol starts with the alkaline condensation of 4-methoxybenzaldehyde and 1-(2-hydroxyphenyl)ethanone in ethanol. Sodium hydroxide (10% w/v) promotes aldol addition, forming a chalcone intermediate. Subsequent oxidative cyclization with hydrogen peroxide (30% v/v) in acetic acid generates the 4H-chromen-4-one skeleton. Demethylation using pyridinium chloride at 220°C introduces the 4-hydroxyl group.
Critical considerations :
-
Excess hydrogen peroxide (>30%) leads to overoxidation, reducing yield.
-
Pyridinium chloride must be anhydrous to prevent hydrolysis of the methoxy group.
Yield and Byproduct Analysis
The initial condensation step achieves 78% yield, but oxidative cyclization and demethylation reduce the overall efficiency to 34%. Major byproducts include 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (due to incomplete demethylation) and dimeric species from radical coupling during oxidation. Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
Table 2 : Performance Metrics for Oxidative Heterocyclization
| Parameter | Value |
|---|---|
| Aldol Condensation Yield | 78% |
| Cyclization Yield | 43% |
| Demethylation Efficiency | 89% |
| Overall Yield | 34% |
Acid-Mediated Cyclization of 1,3-Diketones
Multi-Step Synthesis
A three-step process converts 2-acetyl-5-hydroxyphenyl benzoate into the target chromone:
-
Formation of 1,3-diketone : Refluxing with potassium hydroxide in pyridine (50°C, 15 minutes) generates 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione.
-
Cyclization : Concentrated sulfuric acid in acetic acid (1:2 v/v) induces cyclodehydration at 120°C for 90 minutes.
-
Esterification : The 7-hydroxyl group is esterified with NSAIDs (e.g., ibuprofen) using pyridine as a catalyst.
Challenges and Modifications
-
Low yield in diketone formation : Only 25% yield is reported due to competing keto-enol tautomerization. Replacing pyridine with dimethylaminopyridine (DMAP) improves this to 41%.
-
Side reactions during cyclization : Sulfuric acid concentration above 50% causes sulfonation of the aromatic ring. Optimal conditions use 40% sulfuric acid in glacial acetic acid.
Table 3 : Acid-Mediated Cyclization Parameters
| Step | Conditions | Yield |
|---|---|---|
| Diketone Synthesis | Pyridine, 50°C, 15 min | 25% |
| Cyclization | H₂SO₄/AcOH, 120°C, 90 min | 58% |
| Esterification | Pyridine, 0–5°C, 2 hours | 67% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Esterification-dehydrocyclization offers the highest yield (61%) but requires expensive protecting groups.
-
Oxidative heterocyclization is cost-effective but suffers from low overall yield (34%).
-
Acid-mediated cyclization is scalable for industrial applications, though purification remains labor-intensive.
Industrial Feasibility
No commercial production data exists, but theoretical scale-up strategies include:
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the chromone structure.
Reduction: Reduced forms of the chromone, potentially leading to dihydrochromones.
Substitution: Substituted chromone derivatives with various functional groups.
Scientific Research Applications
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anticancer, anti-inflammatory, and hepatoprotective activities.
Industry: Potential use in the cosmetic industry due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Table 1: Structural Differences Among Chromen-4-One Derivatives
Key Observations :
Cytotoxicity
- Target Compound: Limited direct data, but structurally similar compounds (e.g., 6-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, ) isolated from Dichrostachys cinerea exhibit cytotoxicity via ROS-mediated apoptosis in cancer cells.
- Genistein: Known for antioxidant and anticancer properties, but weaker enzyme inhibition compared to methoxy-substituted derivatives.
Table 2: Activity Profiles of Selected Chromen-4-One Derivatives
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Position : Moving the hydroxyl group from position 7 (e.g., genistein) to 6 (target compound) may reduce hydrogen bonding with enzymes like α-glucosidase but enhance membrane permeability due to decreased polarity.
Biological Activity
6-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one, also known as a derivative of chromone, has garnered attention due to its diverse biological activities. This compound is synthesized from ferulic acid and esculetin, both of which possess notable pharmacological properties. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.26 g/mol. Its structure features a chromone backbone substituted with hydroxyl and methoxy groups which are critical for its biological activity.
Synthesis
The synthesis involves the esterification of protected ferulic acid with esculetin in dichloromethane, yielding the compound with a moderate yield of approximately 61%.
Antioxidant Activity
This compound exhibits significant antioxidant properties. It scavenges free radicals, thus protecting cellular components from oxidative damage. This activity is primarily attributed to its ability to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them .
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Activity
The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition suggests its potential use in treating inflammatory diseases .
Case Study: Inhibition of Inflammatory Markers
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses .
Anticancer Activity
Research indicates that this compound induces apoptosis in various cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. It has been particularly effective against breast cancer cells .
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 25.0 ± 1.2 | Induces apoptosis | |
| HeLa (Cervical) | 30.5 ± 0.9 | Inhibits proliferation |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Activity : Suppressing pro-inflammatory cytokines.
- Anticancer Activity : Inducing apoptosis through caspase activation.
Comparison with Similar Compounds
When compared to related compounds such as ferulic acid and esculetin, this compound demonstrates enhanced biological activities due to its unique hybrid structure combining features from both parent compounds.
Table 3: Comparative Biological Activities
| Compound | Antioxidant | Anti-inflammatory | Anticancer |
|---|---|---|---|
| This compound | High | Moderate | High |
| Ferulic Acid | Moderate | Low | Moderate |
| Esculetin | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted phenols with malonic acid derivatives under acidic conditions (e.g., phosphorus oxychloride and zinc chloride) . Functional group modifications, including hydroxylation and methoxylation, are performed using reagents like hydrogen peroxide in ethanol with NaOH catalysis . Purification often employs column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. How is the structural characterization of this compound achieved in academic research?
- Methodological Answer : Comprehensive characterization combines spectroscopic techniques:
- NMR (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) to assign proton and carbon environments .
- Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation .
- X-ray crystallography (using SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions .
Q. What biological screening protocols are used to evaluate its bioactivity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Antiproliferative effects : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Immunomodulatory studies : Cytokine profiling (e.g., IL-6, TNF-α) in macrophage models .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s robust refinement features:
- Apply TWIN/BASF commands for twinned data .
- Incorporate hydrogen-bonding restraints and validate with R-factor metrics (e.g., Rint < 5% for high-resolution datasets) .
- Cross-validate with spectroscopic data to resolve ambiguities in substituent orientation .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this chromenone derivative?
- Methodological Answer :
- Synthetic modifications : Introduce substituents (e.g., halogens, alkyl groups) at positions 6, 7, or the phenyl ring to assess activity changes .
- Computational docking : Use AutoDock Vina or Glide to predict binding affinities against targets like pteridine reductase-1 (antiparasitic studies) .
- Enzyme inhibition assays : Measure IC50 values against kinases or oxidoreductases to identify mechanistic pathways .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .
- Catalyst optimization : Compare K2CO3, NaH, or phase-transfer catalysts in nucleophilic substitution steps .
- Analytical monitoring : Employ HPLC-DAD or TLC to track intermediate formation and adjust reaction times .
Q. What approaches resolve discrepancies in spectroscopic data interpretation?
- Methodological Answer :
- 2D NMR : HSQC/HMBC correlations clarify ambiguous proton-carbon connectivity (e.g., distinguishing hydroxyl vs. methoxy groups) .
- Isotopic labeling : Use deuterated solvents or <sup>18</sup>O-labeled reagents to confirm exchangeable protons .
- Comparative crystallography : Overlay X-ray structures with DFT-optimized geometries to validate tautomeric forms .
Q. Which computational tools are suitable for predicting its biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability (e.g., GROMACS) for enzymes like COX-2 or topoisomerases .
- Pharmacophore modeling : Generate 3D interaction maps (e.g., Schrödinger Phase) to prioritize synthetic analogs .
- ADMET prediction : Use SwissADME or pkCSM to assess bioavailability and toxicity early in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
